- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK), World Intellectual Property Organization, , ,

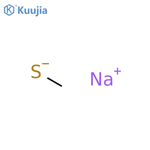

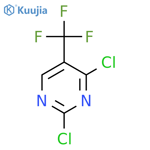

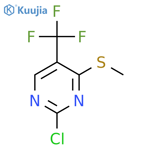

Cas no 919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-)

919116-36-2 structure

Productnaam:Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

CAS-nummer:919116-36-2

MF:C6H4ClF3N2S

MW:228.622569084167

MDL:MFCD12911887

CID:765767

PubChem ID:58464566

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Chemische en fysische eigenschappen

Naam en identificatie

-

- Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

- 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

- 4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine

- 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (ACI)

- 4-Chloro-2-methylsulfanyl-5-trifluoromethylpyrimidine

- SB60813

- AKOS017343686

- 4-chloro-2-methylsulphanyl-5-trifluoromethyl-pyrimidine

- BS-17839

- 919116-36-2

- MFCD12911887

- CS-0131353

- SCHEMBL2522232

- 4-CHLORO-2-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)PYRIMIDINE

- DTXSID70729296

- SY316959

-

- MDL: MFCD12911887

- Inchi: 1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3

- InChI-sleutel: GUSJNAFRAQDVEV-UHFFFAOYSA-N

- LACHT: FC(C1C(Cl)=NC(SC)=NC=1)(F)F

Berekende eigenschappen

- Exacte massa: 227.9735815g/mol

- Monoisotopische massa: 227.9735815g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 2

- Complexiteit: 178

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 51.1Ų

- XLogP3: 2.9

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128233-25g |

4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95% | 25g |

$4308 | 2024-07-20 | |

| 1PlusChem | 1P00H5JO-100mg |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 100mg |

$301.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-5g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 97% | 5g |

¥8979.00 | 2024-04-25 | |

| abcr | AB564233-100mg |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |

919116-36-2 | 100mg |

€203.40 | 2024-04-15 | ||

| Aaron | AR00H5S0-250mg |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 250mg |

$122.00 | 2025-02-11 | |

| abcr | AB564233-1g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |

919116-36-2 | 1g |

€743.70 | 2024-04-15 | ||

| Aaron | AR00H5S0-5g |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 5g |

$667.00 | 2025-02-11 | |

| A2B Chem LLC | AH99540-500mg |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95% | 500mg |

$222.00 | 2024-07-18 | |

| Crysdot LLC | CD11015119-1g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95+% | 1g |

$385 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH660-50mg |

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- |

919116-36-2 | 95+% | 50mg |

760.0CNY | 2021-07-15 |

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 overnight, cooled; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt

1.2 overnight, cooled; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt

Referentie

Productiemethode 2

Reactievoorwaarden

Referentie

- Process fro preparation of pyrimidine or pyridine derivative and medicinal use thereof, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; overnight, rt

Referentie

- Preparation of 2,4-diaminopyrimidines as aurora-b kinase inhibitors for the treatment of abnormal cell proliferation, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- Aminopyrimidine amides as autophagy inhibitors and preparation and methods of use thereof, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referentie

- Preparation of (heteroarylamino)pyrimidine compounds as autophagy inhibitors for treatment of cancer, United States, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 2 h, 0 °C

1.2 16 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 16 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation of pyrazolylpyrimidine derivatives for use as casein kinase 1 inhibitors, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 2 h, 0 °C → rt

1.2 16 h, rt

1.2 16 h, rt

Referentie

- Preparation of heterocyclic compound having CDK12-inhibiting effect, World Intellectual Property Organization, , ,

Productiemethode 8

Productiemethode 9

Reactievoorwaarden

1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; 15 h, -25 °C

Referentie

- Preparation of heteroarylaminopyrazole compounds as LRRK2 inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 overnight, cooled; rt; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 overnight, cooled; rt; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- Preparation of using 2,4,5-substituted pyrimidines as Fak and Flt3 inhibitors, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK)., World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C

1.2 Solvents: Water ; 0 °C; 5 h, rt

1.2 Solvents: Water ; 0 °C; 5 h, rt

Referentie

- Cyclin K degradation agent, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C; 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 0 °C; 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referentie

- Preparation of (phenylamino)pyrimidine compounds as autophagy inhibitors for treating cancers, United States, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation of substituted aminopyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation of substituted pyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 2 h, cooled

1.2 overnight, cooled; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 overnight, cooled; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- Preparation of pyrimidine derivatives useful as FAK inhibitors, United States, , ,

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Solvents: Water ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Water ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation of 4-chloro-5-trifluoromethyl-2-mercaptomethylpyrimidine, China, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation of N-phenylpyrimidin-2-amines as selective Fak inhibitors, United States, , ,

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Raw materials

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preparation Products

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Gerelateerde literatuur

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

5. Book reviews

919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-) Gerelateerde producten

- 341967-89-3(7-Chloro-5-(4-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one)

- 19076-60-9(methyl 2-formylfuran-3-carboxylate)

- 2309474-16-4(2-{[3-(6-Bromopyridin-3-yl)-9-azabicyclo[3.3.1]nonan-3-yl]oxy}acetic acid)

- 2034264-79-2((3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone)

- 4082-55-7(methyl nonacosanoate)

- 151860-16-1((1A,5A,6A)-3-Benzyl-6-Nitro-3-Azabicyclo3.1.0Hexane)

- 1904318-00-8(2-ethoxy-5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyridine)

- 2411241-40-0(5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol)

- 309736-60-5(2-(3-chloro-4-methylphenyl)carbamoylcyclohexane-1-carboxylic acid)

- 866342-32-7((2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

Zuiverheid:99%/99%/99%

Hoeveelheid:250mg/1g/5g

Prijs ($):229.0/596.0/2085.0